

# Aurora kinase-IN-1 specificity across kinome panels

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**Compound Focus:** Aurora kinase-IN-1

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## Experimental Methods for Kinome Profiling

The search results detail several key experimental approaches used to establish kinase inhibitor specificity, which you can reference when describing protocols in your guide.

- **In Vitro Kinase Assays:** These are foundational for initial potency screening. The protocol typically involves reacting the kinase with a substrate (like inactive histone H3 for Aurora B) in a kinase buffer with ATP. Reactions are stopped, and phosphorylation is detected via Western blotting or other methods [1]. High-throughput variations monitor ADP production [2].
- **Cellular Target Engagement:** To confirm that in vitro activity translates to cells, phosphorylation of specific Aurora kinase substrates is measured. For example, inhibition of Aurora B is evidenced by a dose-dependent reduction in phosphorylation of histone H3 on Ser10, detectable by Western blot or immunofluorescence [1].
- **Selectivity Profiling:** The core of kinome-wide specificity data comes from profiling inhibitors against large panels of recombinant kinases. The **KiPIK (Kinase Inhibitor Profiling to Identify Kinases)** method is highly relevant. It uses the unique inhibition "fingerprint" of a compound across a panel of well-characterized kinase inhibitors to identify the cellular kinases acting on a target phosphosite [3]. Libraries like the **PKIS (Protein Kinase Inhibitor Set)** have been profiled against hundreds of human kinases, providing extensive reference data for selectivity comparisons [2] [3].
- **Phenotypic Cellular Assays:** Functional consequences of kinase inhibition are validated using assays for:
  - **Cell Cycle & Apoptosis:** Flow cytometry to analyze DNA content can reveal G2/M arrest, polyploidy, and apoptosis induction [1].

- **Anchorage-Independent Growth:** This soft agar colony formation assay tests the compound's ability to attenuate cancer cell transformation and growth [1].

## How to Structure Comparative Data

When you obtain the raw data for **Aurora kinase-IN-1**, you can structure it clearly using the following table as a template, inspired by the comparative analysis found in the search results [2].

**Table 1: Template for Kinome Selectivity Profile of Aurora Kinase Inhibitors**

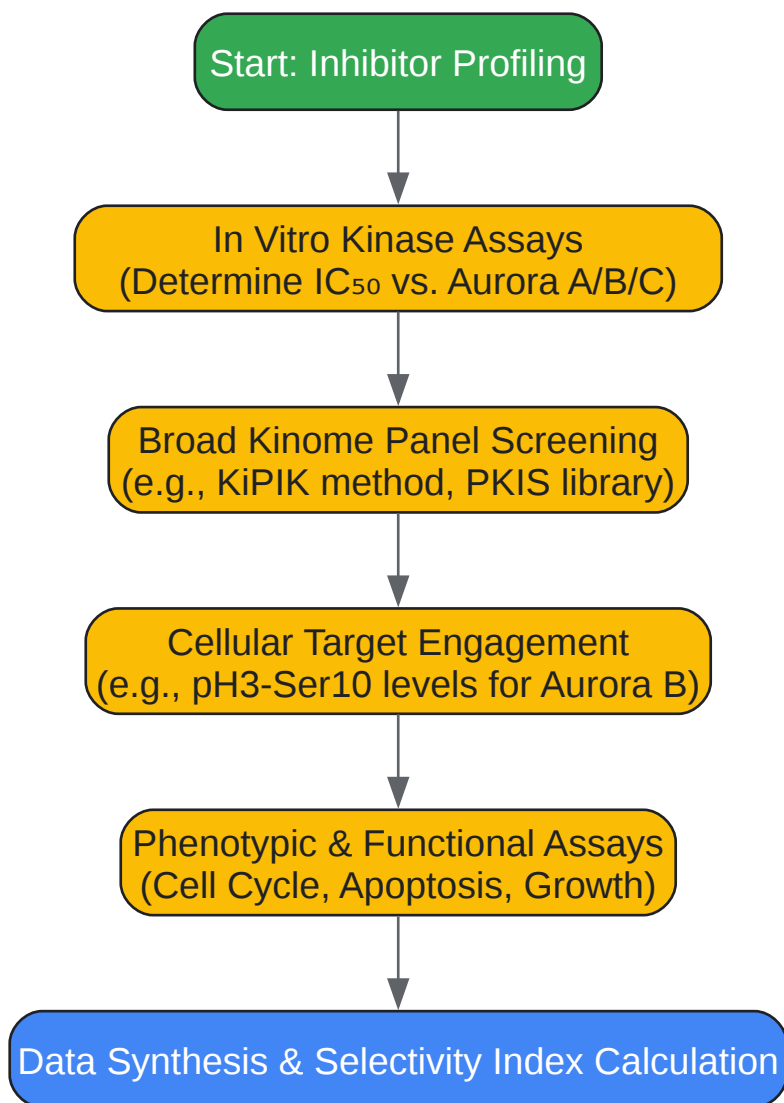
Kinase Target	Aurora kinase-IN-1 (IC <sub>50</sub> or % Inhibition)	AZD1152-HQPA (IC <sub>50</sub> or % Inhibition)	MLN8237 (Alisertib) (IC <sub>50</sub> or % Inhibition)	VX-680 (IC <sub>50</sub> or % Inhibition)
Aurora A	[Data]	>10,000 nM [2]	1.2 nM [2]	0.6 nM [4]
Aurora B	[Data]	0.37 nM [2]	396 nM [2]	18 nM [4]
Aurora C	[Data]	1.9 nM [2]	-	4.6 nM [4]
Other Kinase 1	[Data]	[Data]	[Data]	[Data]
Other Kinase 2	[Data]	[Data]	[Data]	[Data]

| **Selectivity Index** (e.g., AURKB IC<sub>50</sub> / AURKA IC<sub>50</sub>) | [Data] | ~27,000 [2] | ~0.003 [2] | ~0.03 [4] |

*Note: The data for AZD1152-HQPA, MLN8237, and VX-680 are examples from the literature included to show how a finished table might look. You would replace these with the competitors you are comparing against and populate the "Aurora kinase-IN-1" column with your experimental data.*

## Visualizing the Experimental Workflow

Based on the methodologies described, the following diagram outlines a typical workflow for profiling a kinase inhibitor's specificity and cellular activity.



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## Finding the Specific Data You Need

Since the specific data for "**Aurora kinase-IN-1**" was not available in the search results, I suggest the following steps to locate it:

- **Check Specialized Databases:** Search in commercial supplier websites (e.g., Selleckchem, MedChemExpress) or life science databases (e.g., PubChem, ChEMBL) for the compound's

bioactivity data.

- **Consult the Primary Literature:** Perform a targeted literature search on platforms like PubMed or Google Scholar using the exact compound name. The original research paper that first identified or characterized "**Aurora kinase-IN-1**" is the most likely source for comprehensive kinome panel data.

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## References

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